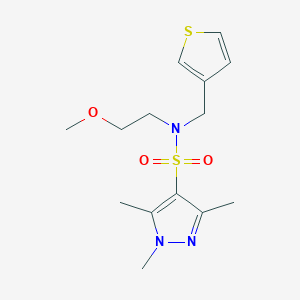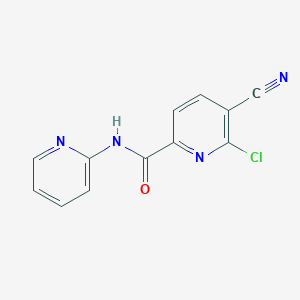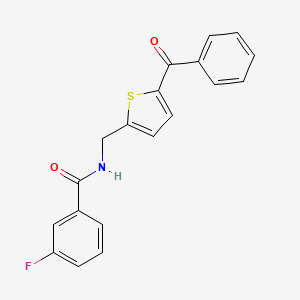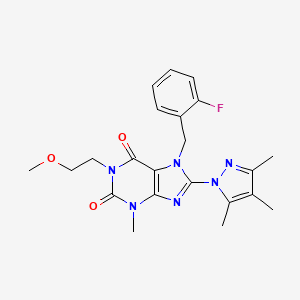
1-phenyl-N-(pyridin-4-ylmethyl)ethanamine;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-phenyl-N-(pyridin-4-ylmethyl)ethanamine;dihydrochloride, also known as PEA, is a psychoactive drug that has been widely studied for its potential therapeutic applications. PEA is a member of the phenethylamine class of compounds and is structurally similar to amphetamines.
作用機序
1-phenyl-N-(pyridin-4-ylmethyl)ethanamine;dihydrochloride acts as a monoamine releasing agent, increasing the levels of dopamine, norepinephrine, and serotonin in the brain. It also inhibits the reuptake of these neurotransmitters, leading to a prolonged effect. 1-phenyl-N-(pyridin-4-ylmethyl)ethanamine;dihydrochloride has been shown to bind to the trace amine-associated receptor 1 (TAAR1), which is involved in the regulation of dopamine and serotonin release.
Biochemical and Physiological Effects:
1-phenyl-N-(pyridin-4-ylmethyl)ethanamine;dihydrochloride has been shown to have a variety of biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature. It also increases the release of glucose and fatty acids from adipose tissue. 1-phenyl-N-(pyridin-4-ylmethyl)ethanamine;dihydrochloride has been shown to have a neuroprotective effect, protecting against oxidative stress and neuronal damage.
実験室実験の利点と制限
1-phenyl-N-(pyridin-4-ylmethyl)ethanamine;dihydrochloride has several advantages for lab experiments. It is relatively easy to synthesize and has a low cost. It also has a high potency, allowing for small doses to be used. However, 1-phenyl-N-(pyridin-4-ylmethyl)ethanamine;dihydrochloride has several limitations. It has a short half-life and is rapidly metabolized in the body, making it difficult to study its long-term effects. It is also difficult to administer due to its bitter taste.
将来の方向性
There are several future directions for the study of 1-phenyl-N-(pyridin-4-ylmethyl)ethanamine;dihydrochloride. It has the potential to be used as a treatment for various neurological and psychiatric disorders. Further studies are needed to determine its long-term effects and safety profile. 1-phenyl-N-(pyridin-4-ylmethyl)ethanamine;dihydrochloride could also be used as a research tool to study the role of monoamines in the brain and their effects on behavior. Additionally, the development of new synthetic methods for 1-phenyl-N-(pyridin-4-ylmethyl)ethanamine;dihydrochloride could improve its availability and reduce its cost.
In conclusion, 1-phenyl-N-(pyridin-4-ylmethyl)ethanamine;dihydrochloride is a psychoactive drug that has been widely studied for its potential therapeutic applications. It acts as a monoamine releasing agent and has been shown to have antidepressant, anxiolytic, and analgesic effects. 1-phenyl-N-(pyridin-4-ylmethyl)ethanamine;dihydrochloride has several advantages for lab experiments, but also has limitations due to its short half-life and bitter taste. There are several future directions for the study of 1-phenyl-N-(pyridin-4-ylmethyl)ethanamine;dihydrochloride, including its use as a treatment for various disorders and as a research tool to study the role of monoamines in the brain.
合成法
1-phenyl-N-(pyridin-4-ylmethyl)ethanamine;dihydrochloride can be synthesized through a variety of methods, including the reduction of benzyl cyanide with lithium aluminum hydride, the reaction of benzyl chloride with pyridine, and the condensation of benzaldehyde with pyridine. The most common method of synthesis involves the reduction of benzyl cyanide with lithium aluminum hydride.
科学的研究の応用
1-phenyl-N-(pyridin-4-ylmethyl)ethanamine;dihydrochloride has been studied for its potential therapeutic applications in various fields, including psychiatry, neurology, and pharmacology. It has been shown to have antidepressant, anxiolytic, and analgesic effects in animal models. 1-phenyl-N-(pyridin-4-ylmethyl)ethanamine;dihydrochloride has also been studied for its potential use in the treatment of Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
特性
IUPAC Name |
1-phenyl-N-(pyridin-4-ylmethyl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2.2ClH/c1-12(14-5-3-2-4-6-14)16-11-13-7-9-15-10-8-13;;/h2-10,12,16H,11H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWMUGXDTJLACT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC2=CC=NC=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-N-(pyridin-4-ylmethyl)ethanamine;dihydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-[4-[(4,5-diphenyl-1,3-thiazol-2-yl)carbamoyl]phenoxy]benzamide](/img/structure/B2756746.png)
![(5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2756748.png)

![2-[6-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetic acid](/img/structure/B2756752.png)

![2,5-dichloro-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2756754.png)

![6-Benzyl-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2756756.png)
![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2756757.png)
![1-[2-(4-Chloro-2-methylphenoxy)ethyl]piperazine hydrochloride](/img/no-structure.png)


![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2756765.png)